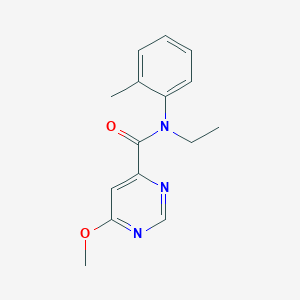
N-エチル-6-メトキシ-N-(2-メチルフェニル)ピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
科学的研究の応用
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting formamide, absolute ethyl alcohol, and sodium ethoxide in a container. The mixture is stirred and heated, followed by the addition of diethyl malonate.
Introduction of Substituents: The 6-methoxy and 2-methylphenyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
作用機序
The mechanism of action of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
類似化合物との比較
N-ethyl-2-(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino-N-(pyridin-3-ylmethyl)acetamide: This compound shares structural similarities with N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide but has different substituents and functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also similar in terms of their heterocyclic structure and potential biological activities.
Uniqueness: N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties.
生物活性
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is suggested that the compound may inhibit various enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
Biological Activity Overview
The compound exhibits a range of biological activities that can be summarized as follows:
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of pyrimidine derivatives, including N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide. Modifications at various positions on the pyrimidine ring have been correlated with changes in biological activity. For example, the introduction of different substituents at the 6-position has been shown to enhance COX-2 inhibitory activity and overall potency .
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's potential as an inhibitor of fatty acid synthesis in Mycobacterium tuberculosis, suggesting a mechanism where it disrupts bacterial growth by targeting enoyl-[acyl-carrier-protein] reductase.
- Anti-inflammatory Effects : In vitro assays demonstrated significant inhibition of COX-2 activity, indicating its utility in inflammatory conditions. The compound's effectiveness was comparable to established anti-inflammatory agents, making it a candidate for further development .
- Anticancer Potential : Research indicated that N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide exhibited potent inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound showed a selective toxicity profile, sparing non-cancerous cells while effectively reducing tumor cell viability .
特性
IUPAC Name |
N-ethyl-6-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-18(13-8-6-5-7-11(13)2)15(19)12-9-14(20-3)17-10-16-12/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQKVAOMRSWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














